molecular formula C15H20FN3S B11738236 {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B11738236
M. Wt: 293.4 g/mol
InChI Key: AKHPBQVWBSXIIT-UHFFFAOYSA-N
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Description

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with cyclopropyl and isopropyl groups, and a thiophene ring substituted with a fluorine atom, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the cyclopropyl and isopropyl groups. The thiophene ring is then fluorinated, and the final step involves coupling the two moieties through a methylamine linkage. Common reagents used in these steps include cyclopropyl bromide, isopropyl bromide, thiophene, and fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated thiophene ring, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Ammonia (NH₃), thiols (RSH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the fluorine atom with the nucleophile.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential effects on specific biological pathways.

    Industry: Used in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating certain biological pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    [3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methylamine: Lacks the fluorinated thiophene ring, which may result in different chemical and biological properties.

    [3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl[(5-chlorothiophen-2-yl)methyl]amine: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.

Uniqueness

The presence of both the cyclopropyl and isopropyl groups on the pyrazole ring, combined with the fluorinated thiophene ring, makes {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C15H20FN3S

Molecular Weight

293.4 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine

InChI

InChI=1S/C15H20FN3S/c1-10(2)19-12(7-14(18-19)11-3-4-11)8-17-9-13-5-6-15(16)20-13/h5-7,10-11,17H,3-4,8-9H2,1-2H3

InChI Key

AKHPBQVWBSXIIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CC2)CNCC3=CC=C(S3)F

Origin of Product

United States

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